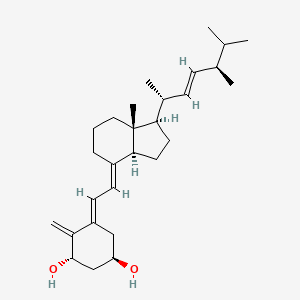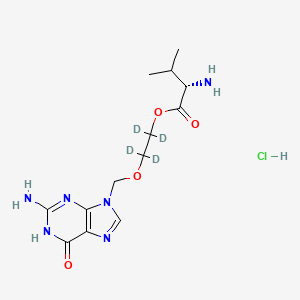![molecular formula C4[13C]2H9N[15N]2O3 B602499 メトロニダゾール-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N<sub>2</sub> CAS No. 1173020-03-5](/img/structure/B602499.png)
メトロニダゾール-13C2,15N2
説明
Metronidazole-13C2,15N2 is a labelled analogue of Metronidazole . Metronidazole is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . The empirical formula of Metronidazole-13C2,15N2 is C413C2H9N15N2O3 .
Molecular Structure Analysis
The molecular weight of Metronidazole-13C2,15N2 is 175.13 . The SMILES string representation of its structure is [13CH3][13c]1[15n]cc([15n]1CCO)N+=O .
科学的研究の応用
分析用標準物質
メトロニダゾール-13C2,15N2は、さまざまな科学研究において分析用標準物質として頻繁に使用されます {svg_1}. これは、機器の校正や方法の検証に使用され、実験結果の正確性と信頼性を確保します {svg_2}.
クロマトグラフィー
この化合物は、混合物の分離を行う実験室技術であるクロマトグラフィーで使用されます {svg_3}. 特に、高速液体クロマトグラフィー(HPLC)およびガスクロマトグラフィー(GC)で役立ち、研究者は複雑な混合物を分析し、個々の成分を特定できます {svg_4}.
医薬品研究
メトロニダゾール-13C2,15N2は、医薬品研究において重要な役割を果たしています {svg_5}. これは、医薬品製剤の開発と最適化に使用されます {svg_6}. たとえば、メトロニダゾール、スピラマイシン、ジロキサニドフレート、およびクリキノールの同時分析に使用されています {svg_7}.
法医学と毒物学
法医学と毒物学の分野では、メトロニダゾール-13C2,15N2は、物質の検出と定量に使用されます {svg_8}. 生物学的サンプル中の薬物、毒素、その他の物質のレベルを特定および測定するのに役立ちます {svg_9}.
獣医学
メトロニダゾール-13C2,15N2は、獣医学研究にも使用されています {svg_10}. これは、動物に対するさまざまな治療の効果と有効性を調べるために使用されます {svg_11}.
臨床試験
この化合物は、臨床試験で使用されており、研究者は薬物が体内でどのように代謝および処理されるかを理解するのに役立ちます {svg_12}. これは、生物学的サンプル中のさまざまな薬物とその代謝物の分析に使用されます {svg_13}.
作用機序
Target of Action
Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .
Mode of Action
It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.
Biochemical Pathways
Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .
Pharmacokinetics
Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.
Result of Action
The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .
Action Environment
The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.
生化学分析
Biochemical Properties
Metronidazole-13C2,15N2, like its parent compound Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to the fragmentation of the imidazole ring, which is believed to contribute to its cytotoxicity . The exact biomolecules it interacts with are not definitively characterized .
Cellular Effects
It is known that Metronidazole, the parent compound, has anti-inflammatory properties in the large intestine and is an effective anti-diarrhea medication . It is also an effective antibiotic against certain protozoal infections, especially Giardia .
Molecular Mechanism
The molecular mechanism of Metronidazole-13C2,15N2 involves the reduction of the nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring . It remains unclear if this reduction contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Temporal Effects in Laboratory Settings
It is known that Metronidazole, the parent compound, has the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
Dosage Effects in Animal Models
The recommended dose of Metronidazole for dogs is 50 mg/kg/day for 5-7 days .
Metabolic Pathways
The metabolic pathways of Metronidazole-13C2,15N2 are not well-characterized. Metronidazole, the parent compound, is known to be metabolized by the liver and excreted in urine and feces .
Transport and Distribution
Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
Subcellular Localization
The subcellular localization of Metronidazole-13C2,15N2 is not well-characterized. Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .
特性
IUPAC Name |
2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-PNSZSYODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678717 | |
| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-03-5 | |
| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-03-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













